molecular formula C7H9NOS B13183611 3-Amino-1-(thiophen-3-yl)propan-1-one

3-Amino-1-(thiophen-3-yl)propan-1-one

Cat. No.: B13183611
M. Wt: 155.22 g/mol
InChI Key: WBWAWUVEBPHGOG-UHFFFAOYSA-N
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Description

3-Amino-1-(thiophen-3-yl)propan-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(thiophen-3-yl)propan-1-one can be achieved through several methods. One common approach involves the condensation reaction of thiophene-3-carboxaldehyde with nitromethane, followed by reduction and subsequent amination . Another method includes the use of thiophene-3-acetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and amination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(thiophen-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Amino-1-(thiophen-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(thiophen-2-yl)propan-1-one: Similar structure but with the thiophene ring attached at a different position.

    3-(Methylamino)-1-(thiophen-2-yl)propan-1-one: Contains a methyl group on the amino nitrogen.

    3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one: Contains two methyl groups on the amino nitrogen.

Uniqueness

3-Amino-1-(thiophen-3-yl)propan-1-one is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

3-amino-1-thiophen-3-ylpropan-1-one

InChI

InChI=1S/C7H9NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1,3,8H2

InChI Key

WBWAWUVEBPHGOG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(=O)CCN

Origin of Product

United States

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